molecular formula C18H28N4O7S B2976871 N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-(dimethylamino)ethyl)oxalamide CAS No. 868983-04-4

N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-(dimethylamino)ethyl)oxalamide

Cat. No.: B2976871
CAS No.: 868983-04-4
M. Wt: 444.5
InChI Key: CGPUFUINMRDPBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-(dimethylamino)ethyl)oxalamide is a useful research compound. Its molecular formula is C18H28N4O7S and its molecular weight is 444.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Stereochemical Studies

N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-(dimethylamino)ethyl)oxalamide belongs to a class of compounds where oxazolidinones play a crucial role in stereochemical studies and synthetic applications. For example, N-[1-(Phenylsulfonyl)alkyl]oxazolidin-2-ones, related to the core structure, have been prepared and applied in allylation reactions, revealing insights into stereochemical outcomes influenced by complexation with Lewis acids (Marcantoni, Mecozzi, & Petrini, 2002).

Anticancer Activity

Sulfonamide derivatives carrying a biologically active 3,4-dimethoxyphenyl moiety, similar to the chemical structure of interest, have shown potent anticancer activity against various cancer cell lines. This highlights the potential therapeutic applications of such compounds in oncology (Ghorab et al., 2016).

Fluorescent Molecular Probes

Compounds with dimethylamino groups and sulfonyl groups, akin to this compound, have been explored as fluorescent molecular probes. Their solvatochromic properties and potential for intramolecular charge transfer make them suitable for developing sensitive probes for biological studies (Diwu et al., 1997).

Antibacterial Agents

Oxazolidinone derivatives, including those related to the compound , have been evaluated for their antibacterial activities, offering a novel approach to addressing antibiotic resistance. The unique mechanism of action of oxazolidinones, inhibiting bacterial protein synthesis, underscores the importance of this class of compounds in developing new antimicrobial therapies (Zurenko et al., 1996).

Neuroprotective Activities

Investigations into the neuroprotective effects of compounds with antioxidant properties, similar to this compound, highlight their potential in mitigating oxidative stress-induced neurotoxicity. This area of research is critical for developing treatments for neurodegenerative diseases (Ghaffari et al., 2014).

Properties

IUPAC Name

N'-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-[2-(dimethylamino)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O7S/c1-21(2)8-7-19-17(23)18(24)20-12-16-22(9-10-29-16)30(25,26)13-5-6-14(27-3)15(11-13)28-4/h5-6,11,16H,7-10,12H2,1-4H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGPUFUINMRDPBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.